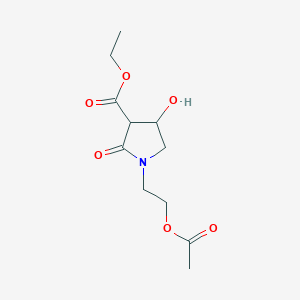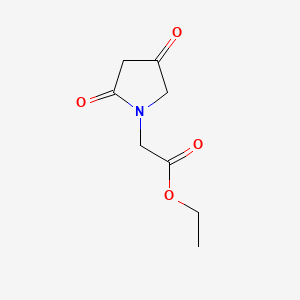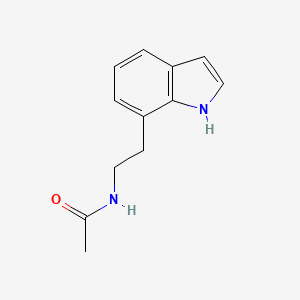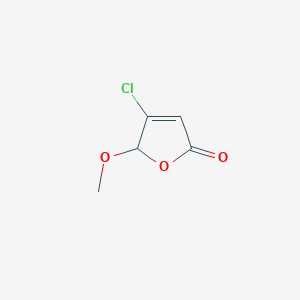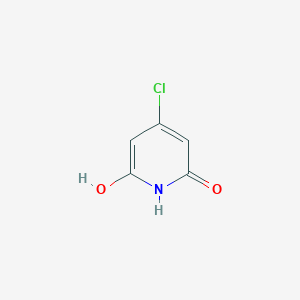
4-Chloropyridine-2,6-diol
概要
説明
4-Chloropyridine-2,6-diol is an organic compound with the molecular formula C5H4ClNO2 It is a derivative of pyridine, where the chlorine atom is substituted at the fourth position and hydroxyl groups are present at the second and sixth positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-2,6-diol typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 2,6-dihydroxypyridine using phosphoryl chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions: 4-Chloropyridine-2,6-diol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Various substituted pyridines.
Oxidation Reactions: Ketones or aldehydes.
Reduction Reactions: Dihydropyridine derivatives.
科学的研究の応用
4-Chloropyridine-2,6-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloropyridine-2,6-diol involves its interaction with specific molecular targets. The hydroxyl groups and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
2-Chloropyridine: A halogenated derivative of pyridine with chlorine at the second position.
3-Chloropyridine: A halogenated derivative of pyridine with chlorine at the third position.
4-Chloropyridine: A halogenated derivative of pyridine with chlorine at the fourth position.
Comparison: In contrast, other chloropyridine derivatives lack these hydroxyl groups, resulting in different chemical properties and uses .
特性
IUPAC Name |
4-chloro-6-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXCUCHTCFFAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416057 | |
| Record name | 4-chloro-6-hydroxy-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62616-12-0 | |
| Record name | 4-chloro-6-hydroxy-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1,3-dione](/img/structure/B3355409.png)


![4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde](/img/structure/B3355424.png)


